1-Benzoylnaphthalene

描述

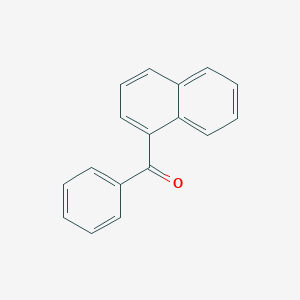

Structure

2D Structure

3D Structure

属性

IUPAC Name |

naphthalen-1-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAYOCVHDCXPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214401 | |

| Record name | Naphthyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-29-5 | |

| Record name | 1-Benzoylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthyl phenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 642-29-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHYL PHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T55R2BB8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Benzoylnaphthalene and Derivatives

Classical Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation, a cornerstone of organic synthesis developed in 1877, is a primary method for attaching an acyl group to an aromatic ring. byjus.comwikipedia.org This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, including 1-benzoylnaphthalene.

The direct condensation of naphthalene (B1677914) with benzoyl chloride is a fundamental method for preparing benzoylnaphthalenes. nih.goviucr.orgresearchgate.net This reaction typically requires a Lewis acid catalyst to proceed. nih.gov The process involves the electrophilic attack of the acylium ion, generated from benzoyl chloride and the catalyst, on the naphthalene ring. byjus.com The reaction can yield a mixture of isomers, and achieving high selectivity for this compound can be a challenge. google.com

One of the historical methods for producing Vat Yellow 4 involves the direct condensation of naphthalene with benzoyl chloride in the presence of aluminum chloride at elevated temperatures. nih.gov

Aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid catalyst in Friedel-Crafts acylation reactions. byjus.comereztech.comscielo.br In the synthesis of this compound, AlCl₃ facilitates the formation of the benzoyl cation (an acylium ion) from benzoyl chloride, which then acts as the electrophile. byjus.com The reaction mechanism involves the formation of a complex between AlCl₃ and the acyl halide, leading to the generation of the acylium ion. byjus.com This electrophile then attacks the naphthalene ring, leading to a temporary loss of aromaticity and the formation of an intermediate complex. byjus.com Deprotonation of this intermediate restores the aromaticity and regenerates the AlCl₃ catalyst. byjus.com

However, the ketone product can form a complex with the strong Lewis acid, often requiring a stoichiometric amount of AlCl₃. wikipedia.org The reaction conditions, including the concentration of reactants and the catalyst, can influence the ratio of the resulting 1- and 2-isomers. rsc.org For instance, studies on the Friedel-Crafts acetylation of naphthalene have shown that the isomer ratio is dependent on the concentration of the acylating reagent. rsc.org

Historically, the preparation of 1,5-dibenzoylnaphthalene, a precursor for dyes, involved condensing naphthalene with excess benzoyl chloride in the presence of aluminum chloride. google.comgoogle.com This process often resulted in a mixture of isomers that required purification. google.com

Polyphosphoric acid (PPA) is another effective catalyst for Friedel-Crafts acylations and related cyclization reactions. researchgate.netdss.go.thsciencemadness.org PPA can facilitate the synthesis of various heterocyclic compounds and cyclic ketones. dss.go.thsciencemadness.org

In the context of benzoylnaphthalenes, PPA has been shown to mediate Friedel-Crafts acyl rearrangements. researchgate.netresearchgate.netresearchgate.net For example, this compound can rearrange in PPA to form 2-benzoylnaphthalene through a deacylation-reacylation process. researchgate.netresearchgate.netresearchgate.net At higher temperatures, PPA can also promote intramolecular cyclodehydrogenation (a Scholl reaction) of this compound to produce 7H-benz[de]anthracen-7-one. researchgate.netresearchgate.netresearchgate.net The use of PPA in the synthesis of a key intermediate for the antibiotic tetracycline (B611298) has also been documented. dss.go.th

Aluminum Chloride Mediated Syntheses

Modern Catalytic Synthesis Routes

Modern synthetic chemistry has seen the emergence of more efficient and selective catalytic methods for the formation of carbon-carbon bonds. frontiersin.orgmdpi.com These methods often utilize transition metal catalysts and offer advantages in terms of functional group tolerance and reaction conditions.

Transition metal-catalyzed carbonylative coupling reactions are powerful tools for the synthesis of ketones and other carbonyl compounds. mdpi.commdpi.com These reactions involve the incorporation of a carbon monoxide (CO) molecule. mdpi.com

The Palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds. magtech.com.cn A variation of this, the carbonylative Suzuki coupling, allows for the synthesis of diaryl ketones. magtech.com.cnthieme-connect.comthieme-connect.com This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a source of carbon monoxide. magtech.com.cn

Recent advancements have explored the use of CO surrogates, making the process safer and more convenient. magtech.com.cnrsc.orgrsc.org For instance, a palladium-catalyzed carbonylative Suzuki coupling has been developed using tert-butyl isocyanide as a carbonyl source, providing a novel pathway to diaryl ketones in moderate to good yields. thieme-connect.com Another innovative approach utilizes the in-situ generation of CO from the reaction of water with an intermediate palladium(II) species for the synthesis of diaryl ketones. rsc.orgrsc.org The development of heterogeneous palladium catalysts, such as those supported on magnetic nanoparticles, offers the advantage of easy separation and reusability, aligning with the principles of green chemistry. nih.gov

Data Tables

Table 1: Overview of Synthetic Methodologies for this compound

| Methodology | Reagents | Catalyst | Key Features | References |

| Direct Condensation | Naphthalene, Benzoyl Chloride | Lewis Acid (e.g., AlCl₃) | Fundamental method, can produce isomer mixtures. | nih.gov, iucr.org, researchgate.net |

| Aluminum Chloride Mediated Synthesis | Naphthalene, Benzoyl Chloride | Aluminum Chloride (AlCl₃) | Widely used, powerful Lewis acid catalyst. Isomer ratio can be controlled by reaction conditions. | , byjus.com, wikipedia.org, rsc.org, google.com, google.com, ereztech.com, scielo.br |

| Polyphosphoric Acid (PPA) Synthesis | Naphthalene, Benzoyl Chloride | Polyphosphoric Acid (PPA) | Can mediate rearrangements and cyclizations. | researchgate.net, researchgate.net, dss.go.th, researchgate.net, sciencemadness.org |

| Palladium-Catalyzed Suzuki Coupling | Aryl Halide, Arylboronic Acid, CO source | Palladium Catalyst | Modern, efficient method for diaryl ketones. Can use CO gas or surrogates. | thieme-connect.com, magtech.com.cn, rsc.org, rsc.org, thieme-connect.com, nih.gov |

Transition Metal-Catalyzed Carbonylative Coupling Reactions

Heterogeneous Nanocatalysts in this compound Synthesis

The synthesis of benzoylnaphthalene isomers is typically achieved through the Friedel-Crafts acylation of naphthalene with a benzoylating agent. While traditional methods employ homogeneous catalysts like aluminum trichloride (B1173362) (AlCl₃), these suffer from drawbacks such as difficulty in separation and generation of corrosive waste. The development of heterogeneous nanocatalysts offers a promising alternative, promoting environmentally benign processes with high efficiency and catalyst recyclability. researchgate.netrsc.org These catalysts, with dimensions between 1 and 100 nm, provide a large surface area, which enhances reaction rates and selectivity. mdpi.com

One notable example of a heterogeneous nanocatalyst system applicable to Friedel-Crafts acylation is an aluminum trichloride-impregnated molybdenum oxide (MoO₄(AlCl₂)₂) nanocatalyst. researchgate.net This catalyst is prepared via a simple impregnation method and demonstrates significant activity under solvent-free and ambient temperature conditions. researchgate.net In a general Friedel-Crafts acylation reaction using this system, the nanocatalyst facilitates the electrophilic attack of the benzoyl group onto the naphthalene ring. researchgate.netresearchgate.net The catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity, highlighting its stability and economic advantage. researchgate.net While this specific system was demonstrated for general acylation, its principles are directly applicable to the synthesis of this compound from naphthalene and benzoyl chloride.

Zeolite-Catalyzed Benzoylation of Naphthalene for Isomers

Zeolites, crystalline microporous aluminosilicates, are widely used as shape-selective solid acid catalysts in the chemical industry. Their well-defined pore structures and tunable acidity make them excellent candidates for catalyzing the benzoylation of naphthalene, influencing the isomeric distribution of the products, namely this compound (1-BON) and 2-benzoylnaphthalene (2-BON).

The liquid-phase benzoylation of naphthalene using benzoyl chloride over various zeolite catalysts has been investigated, with H-beta (*BEA) zeolite emerging as a particularly efficient and selective catalyst. researchgate.netresearchgate.net The reaction is an electrophilic substitution where the benzoyl cation (C₆H₅CO⁺) attacks the naphthalene ring, a process facilitated by the strong acid sites within the zeolite framework. researchgate.net The pore size of the zeolite plays a crucial role; for instance, the aperture of H-beta zeolite (0.56–0.7 nm) corresponds well with the molecular dimensions of the reactants, allowing for efficient access to the internal acid sites. wikipedia.org

Research has shown that H-beta zeolite is superior to other zeolites and even traditional AlCl₃ for selectively producing 2-BON. researchgate.net Under optimized conditions, the conversion of benzoyl chloride and the selectivity towards the desired isomer can be finely tuned. Factors influencing the reaction include temperature, catalyst-to-reactant ratio, and molar ratio of naphthalene to benzoyl chloride. researchgate.netwikipedia.org For example, one study achieved 100% conversion of benzoyl chloride with 87.7% selectivity for 2-BON at 220°C using H-beta zeolite. wikipedia.org Another investigation at a lower temperature (358 K) reported a 17.6% conversion of benzoyl chloride with 74.8% selectivity for 2-BON. researchgate.net

| Zeolite Catalyst | Acylating Agent | Temperature (°C) | Naphthalene:Acylating Agent Molar Ratio | Conversion of Acylating Agent (%) | Selectivity for 2-BON (%) | Reference |

|---|---|---|---|---|---|---|

| H-beta | Benzoyl Chloride | 220 | 2 | 100 | 87.7 | wikipedia.org |

| H-beta | Benzoyl Chloride | 85 | 2 | 17.6 | 74.8 | researchgate.net |

| *BEA | Benzoyl Chloride | 220 | 2 | 100 | 88 | researchgate.net |

Advanced Synthetic Strategies for Substituted this compound Analogues

Beyond the direct synthesis of this compound, advanced strategies have been developed to create more complex derivatives containing the benzoylnaphthalene moiety, which are precursors for high-performance materials.

Synthesis via Condensation Reactions for Diaroylnaphthalene Derivatives

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are fundamental in organic synthesis for building complex structures. ebsco.com This strategy is employed to synthesize diaroylnaphthalene derivatives. For instance, quinoxalinone derivatives, which are a class of diaroylnaphthalene compounds, can be synthesized through the condensation of 2,3-diaminonaphthalene (B165487) with α-ketoacids, such as 2-oxopropanoic acid. sapub.org This reaction represents a facile and widely used method for creating complex heterocyclic systems built upon a naphthalene core. sapub.org

Another prominent type of condensation reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org This reaction typically results in an α,β-unsaturated product after dehydration. While not directly reported for diaroylnaphthalene synthesis, the principles of Knoevenagel and related aldol (B89426) condensations offer a versatile toolkit for carbon-carbon bond formation that could be adapted to create complex naphthalene derivatives. rsc.org

Synthesis of Polyimide Monomers Containing Benzoylnaphthalene Units

Aromatic polyimides are high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com Incorporating benzoylnaphthalene units into the polymer backbone can further enhance these properties. A key strategy involves the synthesis of novel diamine monomers that contain the benzoylnaphthalene structure.

One such monomer, 2,6-bis(m-aminophenoxy) benzoyl naphthalene, has been successfully synthesized in a three-step process. mdpi.com This diamine can then be used to prepare a series of novel polyimides through a conventional two-step polycondensation reaction with various commercially available dianhydrides. mdpi.com The first step involves the formation of a poly(amic acid) intermediate in a solvent like N,N-dimethylacetamide (DMAc), followed by a second step of thermal imidization to yield the final polyimide. mdpi.com The resulting polyimides, containing both naphthalene and imide groups, exhibit outstanding thermal properties and high tensile strengths, making them suitable for applications in microelectronics and high-temperature membranes. mdpi.com

Photochemical Synthesis Routes

Photochemical reactions utilize light energy to drive chemical transformations, often enabling unique reaction pathways that are inaccessible through thermal methods. These reactions can be key steps in the synthesis of complex organic molecules. rsc.org The synthesis of naphtho[1,2-b]benzofuran derivatives, for example, has been achieved through the photochemical reaction of 2,3-disubstituted benzofurans. This process involves a photoinduced 6π-electrocyclization of a hexatriene system, followed by aromatization.

While a direct photochemical synthesis of this compound is not prominently documented, the principles of photochemical rearrangements and cycloadditions suggest potential routes. For instance, the photo-induced rearrangement of certain aryl-substituted compounds has been used to synthesize complex ketone derivatives. A hypothetical route could involve the photochemical rearrangement of a suitably substituted precursor to yield the this compound skeleton. Nature itself provides an example of such transformations, where a steroid precursor is converted to vitamin D via a photochemical reaction that breaks a ring and rearranges double bonds. rsc.org These examples underscore the potential of photochemical methods to provide novel and efficient pathways for synthesizing complex aromatic ketones like this compound and its derivatives.

Reactivity and Reaction Mechanisms of 1 Benzoylnaphthalene

Friedel-Crafts Acyl Rearrangements

The Friedel-Crafts acylation of naphthalene (B1677914) is a reversible process. researchgate.netepa.gov 1-Benzoylnaphthalene, a polycyclic aromatic ketone, can undergo these reversible acyl rearrangements, often referred to as the Agranat-Gore rearrangement. researchgate.netresearchgate.net These reactions are typically governed by thermodynamic versus kinetic control, influencing the final product composition. epa.govresearchgate.net

Intramolecular Rearrangements (Agranat-Gore Rearrangement)

The Agranat-Gore rearrangement describes the reversible nature of Friedel-Crafts acyl rearrangements in polycyclic aromatic ketones. researchgate.netresearchgate.net In the context of benzoylnaphthalenes, this concept has been explored, revealing a linkage between these rearrangements and the Scholl reaction. researchgate.netepa.gov The majority of these rearrangements are considered "reaction, both directions" rather than a complete equilibrium. epa.gov This reversibility has been instrumental in the synthesis of specific linearly annelated polycyclic aromatic ketones from their angular isomers. researchgate.netepa.gov

Regioselectivity and Isomerization Pathways (e.g., to 2-Benzoylnaphthalene)

The benzoylation of naphthalene can lead to two primary isomers: this compound and 2-benzoylnaphthalene. The formation of these isomers is subject to kinetic and thermodynamic control. researchgate.net this compound is generally the kinetically controlled product, while 2-benzoylnaphthalene is the thermodynamically more stable product. epa.gov

Under the influence of polyphosphoric acid (PPA), this compound can rearrange to 2-benzoylnaphthalene. researchgate.netepa.gov This isomerization process occurs via a deacylation-reacylation mechanism. For instance, at 140°C in PPA, this compound can undergo deacylation to form naphthalene, which is then subsequently acylated to yield the more stable 2-benzoylnaphthalene. researchgate.netresearchgate.netepa.gov

Table 1: Isomerization of this compound under Different Conditions

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Major Products | Citation |

|---|---|---|---|---|---|

| This compound | PPA (under argon) | 140 | 10 | 2-Benzoylnaphthalene, Naphthalene | epa.gov |

| This compound | PPA (under oxygen) | - | - | Higher yields of rearrangement product | epa.gov |

| 2-Benzoylnaphthalene | PPA | 160 | 6 | Naphthalene (via deacylation) | epa.gov |

This table illustrates the conditions leading to the isomerization of this compound and the deacylation of both isomers.

Deacylation Processes

Deacylation is a key mechanistic step in the isomerization of this compound. epa.gov The process involves the cleavage of the bond between the benzoyl group and the naphthalene ring. epa.gov When this compound is heated in PPA, it can deacylate to produce naphthalene and a benzoylium cation. epa.gov At a lower temperature of 80°C in PPA, benzene (B151609) has also been isolated, indicating cleavage of the naphthoyl-phenyl bond to give benzene and a naphthoylium cation. epa.gov Similarly, 2-benzoylnaphthalene also undergoes deacylation to naphthalene in PPA at elevated temperatures. epa.gov

Scholl Reaction and Cyclodehydrogenation

The Scholl reaction is an acid-catalyzed intramolecular or intermolecular oxidative coupling of aromatic compounds, leading to the formation of new carbon-carbon bonds and more complex polycyclic aromatic systems. rsc.org

Intramolecular Cyclodehydrogenation to Polycyclic Aromatic Ketones

At higher temperatures, this compound undergoes a regioselective intramolecular cyclodehydrogenation, a type of Scholl reaction, to form 7H-benz[de]anthracen-7-one. researchgate.netepa.gov This reaction has been observed to occur in PPA at temperatures around 200°C and in an AlCl₃/NaCl melt at temperatures as low as 140°C. epa.govrsc.org The structure of the resulting benzanthrone (B145504) was confirmed by its synthesis from this compound using aluminum chloride. vdoc.publew.ro The mechanism involves protonation of the carbonyl group, followed by intramolecular electrophilic attack on the naphthalene ring and subsequent dehydrogenation. lew.ro

Interestingly, 2-benzoylnaphthalene can also yield 7H-benz[de]anthracen-7-one at high temperatures (e.g., 220°C in PPA), but this transformation is believed to proceed through the putative intermediate, this compound. researchgate.netresearchgate.netepa.gov

Table 2: Scholl Reaction of Benzoylnaphthalenes

| Starting Material | Catalyst/Medium | Temperature (°C) | Time (h) | Major Product | Citation |

|---|---|---|---|---|---|

| This compound | PPA | 200 | 6 | 7H-benz[de]anthracen-7-one | epa.gov |

| This compound | AlCl₃/NaCl | 140 | - | 7H-benz[de]anthracen-7-one, 2-Benzoylnaphthalene | epa.gov |

| 2-Benzoylnaphthalene | PPA | 220 | 6 | 7H-benz[de]anthracen-7-one | epa.gov |

| 2-Benzoylnaphthalene | AlCl₃/NaCl | 200-220 | - | 7H-benz[de]anthracen-7-one | epa.gov |

This table summarizes the conditions for the intramolecular cyclodehydrogenation of benzoylnaphthalene isomers to form 7H-benz[de]anthracen-7-one.

Linkage between Friedel-Crafts Rearrangements and Scholl Reactions

A clear link exists between the Friedel-Crafts acyl rearrangements of benzoylnaphthalenes and the Scholl reaction. researchgate.netepa.govresearchgate.net The two reaction pathways are often concurrent, with their relative prominence dictated by the reaction conditions, particularly the temperature and the catalytic system. epa.gov

In PPA, Friedel-Crafts rearrangements (isomerization and deacylation) are observed at moderate temperatures (e.g., 140-160°C). researchgate.netepa.gov As the temperature increases (≥200°C), the Scholl reaction becomes the dominant pathway, leading to cyclized products. researchgate.netepa.gov In the AlCl₃/NaCl system, the Scholl reaction can occur at lower temperatures than in PPA, and both rearrangement and cyclization products can be observed. epa.gov For instance, the Scholl reaction of this compound at 140°C in AlCl₃/NaCl yields both 7H-benz[de]anthracen-7-one and the rearranged isomer, 2-benzoylnaphthalene. epa.gov This demonstrates that the conditions promoting the Scholl reaction can also facilitate the Friedel-Crafts rearrangement.

DFT calculations support these experimental findings, indicating that the transition state for the Friedel-Crafts acyl rearrangement of this compound has a considerably lower Gibbs free energy than the transition state for the cyclization step in the Scholl reaction. epa.gov This is consistent with the experimental observation that higher temperatures are required to initiate the Scholl reaction compared to the acyl rearrangement. epa.gov

Influence of Reaction Conditions (Temperature, Catalyst) on Cyclization

The cyclization of this compound (1-BzNA) is a key reaction, primarily proceeding through an intramolecular cyclodehydrogenation known as the Scholl reaction. This process is highly dependent on the reaction conditions, particularly the choice of catalyst and the applied temperature. The typical product of this reaction is 7H-benz[de]anthracen-7-one (BdeANO). researchgate.netresearchgate.net

Studies have shown that different acidic catalysts, such as polyphosphoric acid (PPA) and aluminum chloride (AlCl₃) in a sodium chloride (NaCl) melt, facilitate distinct reaction pathways. epa.govrsc.org

When this compound is treated with PPA, a competition between rearrangement and cyclization is observed. At lower temperatures, around 140°C, 1-BzNA tends to rearrange to its more thermodynamically stable isomer, 2-benzoylnaphthalene (2-BzNA), through a deacylation-reacylation mechanism. researchgate.netresearchgate.net As the temperature is elevated to 200°C or higher, the regioselective intramolecular cyclodehydrogenation to form BdeANO becomes the predominant reaction. researchgate.netresearchgate.net

In contrast, using a catalyst system of AlCl₃/NaCl at temperatures ranging from 140°C to 220°C, the Scholl reaction proceeds more directly. epa.govrsc.org This method has been effectively used for the cyclization of various benzoylnaphthalenes to synthesize 7H-benz[de]anthracen-7-one. rsc.org The choice between these catalysts fundamentally determines whether rearrangement or direct cyclization is favored, with temperature acting as a critical switch. researchgate.netresearchgate.net

Table 1: Influence of Catalyst and Temperature on Reactions of this compound

| Catalyst | Temperature | Primary Reaction | Product(s) | Reference |

|---|---|---|---|---|

| PPA | 140°C | Friedel-Crafts Acyl Rearrangement | 2-Benzoylnaphthalene | researchgate.netresearchgate.net |

| PPA | 200°C | Scholl Cyclization | 7H-benz[de]anthracen-7-one | researchgate.netresearchgate.net |

| AlCl₃/NaCl | 140-220°C | Scholl Cyclization | 7H-benz[de]anthracen-7-one | epa.govrsc.org |

Other Significant Reactions and Transformations

Electrophilic Aromatic Aroylation of Naphthalene Core

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of naphthalene via a Friedel-Crafts acylation reaction. chemcess.com This reaction involves treating naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comacs.org

The mechanism begins with the activation of benzoyl chloride by the Lewis acid to form a highly electrophilic acylium ion. chemcess.combyjus.com The electron-rich naphthalene ring then attacks this electrophile, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. masterorganicchemistry.com Aromaticity is subsequently restored by the loss of a proton from the site of substitution, yielding the final ketone product. byjus.comlibretexts.org

A critical aspect of the Friedel-Crafts acylation of naphthalene is its regioselectivity. The reaction typically produces a mixture of two constitutional isomers: this compound (the α-substituted product) and 2-benzoylnaphthalene (the β-substituted product). chemcess.com The ratio of these isomers is significantly influenced by the reaction solvent. chemcess.comwordpress.com For instance, in solvents like carbon disulfide (CS₂) or tetrachloroethane, the kinetically favored α-attack is preferred. wordpress.com However, in a solvent such as nitrobenzene, the bulkier complex formed between the acyl chloride and AlCl₃ favors attack at the less sterically hindered β-position. wordpress.com

Table 2: Effect of Solvent on the Regioselectivity of Naphthalene Benzoylation

| Solvent | Major Product | Minor Product | Rationale | Reference |

|---|---|---|---|---|

| Carbon Disulfide (CS₂) | This compound (α) | 2-Benzoylnaphthalene (β) | Kinetically controlled, favors α-attack. | wordpress.com |

| Tetrachloroethane | This compound (α) | 2-Benzoylnaphthalene (β) | Kinetically controlled, favors α-attack. | wordpress.com |

| Nitrobenzene | 2-Benzoylnaphthalene (β) | This compound (α) | Bulky electrophile-catalyst complex favors less hindered β-position. | wordpress.com |

Reactions Involving Dihydroxynaphthalene and Diethoxynaphthalene Precursors

Substituted naphthalenes, such as dihydroxynaphthalenes and diethoxynaphthalenes, serve as important precursors for the synthesis of specifically functionalized benzoylnaphthalene derivatives. These reactions often lead to products with unique spatial arrangements due to the influence of the existing substituents.

Research has shown that 2,7-dialkoxynaphthalenes can undergo acid-mediated aroylation with high regioselectivity at the peri-positions (1 and 8). scirp.org The choice of the acidic mediator, whether a Lewis acid or a Brønsted acid, is crucial as it strongly affects the product distribution between 1-aroyl, 1,8-diaroyl, and other isomers. scirp.org This reactivity allows for the synthesis of polyaromatic ketones with congested, non-coplanar structures. scirp.org

For example, the reaction of 2,7-diethoxynaphthalene with 4-bromobenzoyl chloride using titanium tetrachloride (TiCl₄) as a catalyst in dichloromethane (B109758) results in the formation of (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone]. researchgate.net Similarly, treating 2,7-diethoxynaphthalene with 4-nitrobenzoic acid and aluminum chloride (AlCl₃) can yield 1,8-bis(4-nitrobenzoyl) derivatives. These reactions highlight the utility of functionalized naphthalene precursors in constructing complex, sterically hindered polyaromatic systems.

Table 3: Aroylation of 2,7-Diethoxynaphthalene Precursors

| Aroylating Agent | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Bromobenzoyl chloride | TiCl₄ | Dichloromethane | (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone] | researchgate.net |

| 4-Nitrobenzoic acid | AlCl₃ | Methyl chloride | 2,7-diethoxy-1,8-bis(4-nitrobenzoyl)naphthalene | - |

Computational and Theoretical Studies on 1 Benzoylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, provide detailed information about the electronic structure of molecules. dtic.mil These methods are crucial for understanding molecular properties and reaction pathways. dtic.mil

Density Functional Theory (DFT) has become a vital tool for investigating the mechanisms of organic reactions, offering a balance between computational cost and accuracy. mdpi.comalbany.edu It allows for the calculation of potential energy surfaces, which helps in elucidating the intricate details of reaction coordinates and transition states. nih.gov For aromatic systems like 1-Benzoylnaphthalene, DFT can be particularly useful in studying reactions such as electrophilic aromatic substitution.

In the context of the synthesis of related compounds, such as 1-aroylnaphthalenes, electrophilic aromatic aroylation is a key reaction. nih.gov DFT studies can model such a process by:

Mapping the Reaction Pathway: Calculating the energies of reactants, intermediates, transition states, and products.

Determining Activation Energies: Identifying the rate-determining step of the reaction by calculating the energy barrier that must be overcome. pku.edu.cn

Analyzing Intermediates: Investigating the structure and stability of intermediates, such as sigma complexes (arenium ions), formed during the electrophilic attack on the naphthalene (B1677914) ring.

While specific DFT studies on the reaction mechanisms of the parent this compound are not extensively documented in the provided results, the methodology has been widely applied to similar reactions. For instance, DFT has been used to study cycloaddition reactions pku.edu.cn and to understand the role of catalysts and reaction conditions in various organic transformations. mdpi.com The insights gained from these general studies are directly applicable to understanding the reactivity of this compound.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior. nih.gov The forces between atoms are typically calculated using a molecular mechanics force field, which is a set of parameters describing the potential energy of the system. nih.gov

For a molecule like this compound, MD simulations can provide critical information on:

Conformational Flexibility: Studies on derivatives like 1-benzoyl-2,7-dimethoxynaphthalene show that its spatial organization changes flexibly in solution due to bond rotation. nih.gov MD simulations can map these dynamic changes and the timescales on which they occur.

Solvent Effects: Simulating the molecule in a solvent box allows for the study of how interactions with solvent molecules influence its conformation and dynamics.

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties by averaging over a large number of configurations, providing a link between the microscopic and macroscopic worlds. albany.edu

Although specific MD simulation studies focused solely on this compound were not found, the technique is a standard tool for exploring the dynamic behavior of flexible molecules. benthambooks.commdpi.com The combination of MD with quantum mechanical methods (QM/MM) can further enhance accuracy by treating a critical part of the molecule with a higher level of theory. dtic.mil

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Conformational Analysis and Torsional Dynamics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. chemistrysteps.comlibretexts.org For this compound, the key degree of freedom is the torsion angle around the single bond connecting the carbonyl carbon to the naphthalene ring.

X-ray crystallography studies of this compound derivatives consistently reveal a distinct structural feature: the benzoyl group is significantly twisted out of the plane of the naphthalene ring system. nih.govnih.goviucr.org This non-coplanar arrangement is a result of steric hindrance between the carbonyl oxygen and the hydrogen atom at the C8 position of the naphthalene ring (the peri-hydrogen).

Key findings from structural analyses of this compound homologues include:

The aroyl group at the 1-position of the naphthalene ring is twisted almost perpendicularly to the ring system. nih.goviucr.org

In 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, two independent conformers were found with dihedral angles between the naphthalene and benzene (B151609) rings of 86.52° and 89.66°. nih.gov

For this compound-2,7-diyl dibenzoate, the dihedral angle formed by the benzoyl group relative to the naphthalene ring is 80.41°. nih.gov

This perpendicular orientation is also observed in related compounds like 1,8-dibenzoyl-2,7-dimethoxynaphthalene. semanticscholar.org

The molecular packing in the crystal state is often stabilized by weak interactions such as C-H···O hydrogen bonds and C-H···π interactions, which can lead to the formation of columnar structures. nih.govnih.goviucr.org

The table below summarizes the dihedral angles observed in various this compound derivatives, illustrating the significant torsional twist between the two aromatic systems.

| Compound | Dihedral Angle (Naphthalene-Benzoyl) | Reference |

| 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene (Conformer A) | 86.52 (8)° | nih.gov |

| 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene (Conformer B) | 89.66 (8)° | nih.gov |

| This compound-2,7-diyl dibenzoate | 80.41 (6)° | nih.gov |

| 1,8-dibenzoyl-2,7-dimethoxynaphthalene | 80.25 (6)° | semanticscholar.org |

This interactive table provides a summary of key structural data. Click on the headers to explore.

These experimental findings are complemented by theoretical calculations using methods like molecular mechanics, which can compute the steric energy of different conformations and identify the minimum energy structures. nih.gov Such calculations can generate a potential energy curve for the rotation around the C(naphthalene)-C(carbonyl) bond, quantifying the energy barriers between different stable conformers. ethz.ch

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. youtube.comwhiterose.ac.uk For this compound, theoretical methods can help identify which parts of the molecule are most likely to react and under what conditions.

The prediction of reactivity can be approached using several computational strategies:

Frontier Molecular Orbital (FMO) Theory: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites for electrophilic and nucleophilic attack, respectively. For an electrophilic aromatic substitution on the naphthalene ring, the reaction is expected to occur at the position with the highest HOMO coefficient. pku.edu.cn

Molecular Electrostatic Potential (MEP) Maps: MEP surfaces visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.org Red areas, indicating negative potential, are susceptible to electrophilic attack, while blue areas of positive potential are prone to nucleophilic attack. orientjchem.org

Calculation of Reaction Intermediates: The stability of possible intermediates (e.g., different regioisomeric sigma complexes) can be calculated using DFT. The reaction pathway proceeding through the most stable intermediate is generally favored, thus predicting the regioselectivity of the reaction.

Hybrid QM/ML Models: Modern approaches combine quantum mechanics with machine learning to build predictive models for reaction feasibility and site-selectivity, which can be applied to complex aromatic functionalizations. chemrxiv.org

The conformational properties of this compound play a crucial role in its reactivity. The significant twist of the benzoyl group means that it provides considerable steric hindrance to the peri-position (C8) and influences the accessibility of the other positions on the naphthalene ring. Furthermore, the electronic communication between the benzoyl group and the naphthalene ring is altered due to the lack of planarity, which in turn affects the activation or deactivation of the ring towards electrophiles. Computational models must account for both these steric and electronic factors to accurately predict reactivity and selectivity. chemrxiv.org

Advanced Spectroscopic Analysis and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.

¹H NMR Spectral Analysis of 1-Benzoylnaphthalene

The proton NMR (¹H NMR) spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays a series of signals in the aromatic region. The spectrum is characterized by a complex multiplet pattern arising from the protons of both the naphthalene (B1677914) and benzene (B151609) rings.

A representative ¹H NMR data set shows signals at chemical shifts (δ) of 8.09 (d, J = 7.6 Hz, 1H), 7.95 (d, J = 8.4 Hz, 1H), and a multiplet ranging from 7.89–7.83 ppm (3H). rsc.org Another multiplet is observed between 7.56–7.37 ppm, integrating to seven protons. rsc.org This complex region corresponds to the overlapping signals of the remaining protons on the naphthalene and phenyl moieties.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃ rsc.org

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| 8.09 | doublet (d) | 7.6 | 1H |

| 7.95 | doublet (d) | 8.4 | 1H |

| 7.89–7.83 | multiplet (m) | - | 3H |

| 7.56–7.37 | multiplet (m) | - | 7H |

¹³C NMR Spectral Analysis of this compound

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the this compound molecule. The carbonyl carbon of the ketone functional group is a key diagnostic signal, appearing at a downfield chemical shift.

In a typical ¹³C NMR spectrum in CDCl₃, the carbonyl carbon resonates at approximately 198.0 ppm. rsc.org The aromatic region displays a number of distinct signals corresponding to the carbons of the naphthalene and phenyl rings. Key signals are observed at 138.4, 136.5, 133.8, 133.3, 131.3, 131.1, 130.5, 128.5, 128.4, 127.8, 127.3, 126.5, 125.8, and 124.4 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ rsc.org

| Chemical Shift (ppm) |

| 198.0 |

| 138.4 |

| 136.5 |

| 133.8 |

| 133.3 |

| 131.3 |

| 131.1 |

| 130.5 |

| 128.5 |

| 128.4 |

| 127.8 |

| 127.3 |

| 126.5 |

| 125.8 |

| 124.4 |

2D NMR Techniques (HMQC, HSQC, COSY, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. mdpi.comemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. ugm.ac.idlibretexts.org

Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to identify adjacent protons within the same spin system, which is crucial for tracing the connectivity within the naphthalene and phenyl rings. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC) is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). emerypharma.com This is particularly useful for establishing the connection between the benzoyl group and the naphthalene ring system by observing correlations between the protons on one ring and the carbons on the other, as well as the carbonyl carbon. mdpi.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. novantaphotonics.com

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. This typically appears in the range of 1660-1680 cm⁻¹. Other bands in the spectrum correspond to C-H stretching and bending vibrations of the aromatic rings, as well as C=C stretching vibrations within the rings. spectroscopyonline.com

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. novantaphotonics.com It is particularly sensitive to non-polar bonds and can be used to further characterize the aromatic framework of this compound. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (232.28 g/mol ). nih.gov

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for ketones include cleavage of the bonds adjacent to the carbonyl group. For this compound, this could lead to the formation of fragment ions corresponding to the benzoyl cation and the naphthyl cation.

X-ray Crystallography and Single-Crystal Diffraction Studies

Studies have shown that this compound crystallizes in the orthorhombic space group P 21 21 21. nih.gov The unit cell parameters have been determined as a = 6.215 Å, b = 12.803 Å, and c = 15.398 Å, with angles α, β, and γ all being 90°. nih.gov The crystal structure reveals that the phenyl ring of the benzoyl group is significantly twisted out of the plane of the naphthalene ring system. nih.gov This non-planar conformation is a key structural feature of the molecule.

Table 3: Crystal Data and Structure Refinement for this compound nih.gov

| Parameter | Value |

| Empirical formula | C₁₇H₁₂O |

| Formula weight | 232.28 g/mol |

| Crystal system | Orthorhombic |

| Space group | P 2₁ 2₁ 2₁ |

| a (Å) | 6.215 |

| b (Å) | 12.803 |

| c (Å) | 15.398 |

| α (°) | 90.000 |

| β (°) | 90.000 |

| γ (°) | 90.000 |

| Volume (ų) | 1225.4 |

| Z | 4 |

| Residual factor (R) | 0.0385 |

Analysis of Dihedral Angles and Conformations in Crystal Structures

The crystal structures of this compound and its homologues consistently reveal a non-coplanar arrangement between the benzoyl substituent and the naphthalene ring system. iucr.org Steric hindrance between the carbonyl oxygen and the hydrogen atom at the C8 position of the naphthalene ring forces the benzoyl group to twist significantly out of the naphthalene plane. This twist is a defining conformational feature of this class of compounds.

The extent of this twisting is quantified by the dihedral angle between the mean planes of the phenyl ring of the benzoyl group and the naphthalene ring system. In derivatives of this compound, this angle is typically large, often approaching orthogonality. For instance, in this compound-2,7-diyl dibenzoate, the dihedral angle formed by the benzoyl group's benzene ring and the naphthalene ring system is 80.41 (6)°. nih.govnih.gov Similarly, in 1,8-dibenzoyl-2,7-dimethoxynaphthalene, a related compound, this dihedral angle is 80.25(6)°. semanticscholar.org

The presence of different substituents on the benzoyl or naphthalene rings can lead to the existence of multiple, distinct conformers within the same crystal structure. A notable example is 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, where the asymmetric unit contains two independent molecules with different conformations. iucr.org These conformers exhibit nearly identical non-coplanar structures but differ in the orientation of the 2-fluorophenyl group relative to the naphthalene system. The dihedral angles between the naphthalene ring and the benzene ring are 86.52 (8)° for one conformer and 89.66 (8)° for the other. iucr.org Another example, the fluoro-group-free homologue (2,7-dimethoxynaphthalen-1-yl)(phenyl)methanone, presents three distinct conformers in its crystal structure, with dihedral angles of 75.34 (7)°, 86.47 (7)°, and 76.55 (6)°. iucr.org

These variations highlight the conformational flexibility of the C(naphthalene)–C(carbonyl) bond and how subtle changes in substitution or crystal packing forces can stabilize different rotational isomers.

Table 1: Selected Dihedral Angles in this compound Derivatives

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| This compound-2,7-diyl dibenzoate | 80.41 (6) | nih.govnih.gov |

| 1-(2-Fluorobenzoyl)-2,7-dimethoxynaphthalene | 86.52 (8) (Conformer A) | iucr.org |

| 89.66 (8) (Conformer B) | ||

| (2,7-Dimethoxynaphthalen-1-yl)(phenyl)methanone | 75.34 (7) | iucr.org |

| 86.47 (7) | ||

| 76.55 (6) | ||

| Bis(1-benzoyl-7-methoxynaphthalen-2-yl) terephthalate | 67.05 (7) | nih.goviucr.org |

| 1,8-Dibenzoyl-2,7-dimethoxynaphthalene | 80.25 (6) | semanticscholar.org |

Intermolecular Interactions (e.g., C-H···O, C=O···π, C-H···π Hydrogen Bonds)

C–H···O Hydrogen Bonds: These interactions are frequently observed where a hydrogen atom attached to a carbon atom (from either the phenyl or naphthalene ring) acts as a donor to a carbonyl oxygen atom. nih.govnih.gov In the crystal structure of this compound-2,7-diyl dibenzoate, C–H···O hydrogen bonds link the molecules into tubular chains. nih.govnih.gov Specifically, these bonds form between a hydrogen atom of the benzoyl group's phenyl ring and a carbonyl oxygen of the benzoyloxy group, and also between a naphthalene ring hydrogen and the benzoyl group's carbonyl oxygen. nih.gov Similarly, in bis(1-benzoyl-7-methoxynaphthalen-2-yl) terephthalate, an intermolecular C–H···O interaction with a C–H···O distance of 2.55 Å is observed. nih.goviucr.org

C=O···π Interactions: The carbonyl oxygen can also act as an acceptor in interactions with the electron-rich π-systems of the aromatic rings. A weak intermolecular C=O···π interaction is noted in the structure of bis(1-benzoyl-7-methoxynaphthalen-2-yl) terephthalate, where the ketonic carbonyl oxygen interacts with the naphthalene ring system at a distance of 3.38 Å. nih.goviucr.org

C–H···π Interactions: These interactions involve a C–H bond pointing towards the face of an aromatic ring. In this compound-2,7-diyl dibenzoate, weak C–H···π interactions contribute to linking molecules into chains. nih.gov Further C–H···π interactions, with a C–H···Cg (centroid) distance of 2.78 Å, help connect these chains into a three-dimensional network. nih.gov In some derivatives like 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, C–H···π contacts with H···centroid separations as short as 2.90 Å are present, although their significance as primary structure-directing interactions is considered debatable in that specific case. iucr.org

The interplay of these varied and weak interactions dictates the specific packing motifs observed in the solid state. nih.gov

Table 2: Examples of Intermolecular Interactions in this compound Derivatives

| Compound | Interaction Type | Description (Donor···Acceptor) | Distance (Å) | Reference |

|---|---|---|---|---|

| This compound-2,7-diyl dibenzoate | C–H···O | C(phenyl)–H···O=C(benzoyloxy) | Not specified | nih.gov |

| C–H···π | C(phenyl)–H···Cg(naphthalene) | 2.78 | ||

| Bis(1-benzoyl-7-methoxynaphthalen-2-yl) terephthalate | C–H···O | C(phenyl)–H···O=C(ketone) | 2.55 | nih.goviucr.org |

| C=O···π | C=O(ketone)···Cg(naphthalene) | 3.38 | ||

| 1-(2-Fluorobenzoyl)-2,7-dimethoxynaphthalene | C–H···π | C(phenyl)–H···Cg(naphthalene) | 2.90 | iucr.org |

Solid-State Structural Information

X-ray crystallographic analysis provides detailed information about the solid-state structure of this compound derivatives, revealing how individual molecules assemble into a well-defined crystal lattice. The non-coplanar nature of the molecules, combined with various intermolecular interactions, leads to diverse packing arrangements, most commonly columnar or chain-like structures. nih.gov

For example, homologues like 1-benzoyl-2,7-dimethoxynaphthalene and its fluoro-substituted counterparts tend to form columnar structures. iucr.org In the case of 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, molecules of the same conformer are stacked into columns that run parallel to the a-axis, primarily through van der Waals forces. iucr.org

In contrast, the crystal structure of this compound-2,7-diyl dibenzoate features molecules linked by C–H···O hydrogen bonds and C–H···π interactions to form tubular chains that extend parallel to the b-axis. nih.govnih.gov These chains are subsequently interconnected by further C–H···π and π–π stacking interactions, with centroid-centroid distances ranging from 3.622 (10) to 3.866 (12) Å, creating a complex three-dimensional network. nih.govnih.gov A similar layered arrangement is seen in bis(1-benzoyl-7-methoxynaphthalen-2-yl) terephthalate, where C–H···O and C=O···π interactions organize the molecules into layers parallel to the bc plane. nih.goviucr.org

Table 3: Crystallographic Data for Selected this compound Derivatives

| Compound | Formula | Crystal System | Space Group | Z | Reference |

|---|---|---|---|---|---|

| This compound-2,7-diyl dibenzoate | C₃₁H₂₀O₅ | Monoclinic | P2₁/c | 4 | nih.gov |

| Bis(1-benzoyl-7-methoxynaphthalen-2-yl) terephthalate | C₄₄H₃₀O₈ | Monoclinic | P2₁/c | 2 | nih.goviucr.org |

| Methyl 4-benzoylnaphthalene-2-carboxylate | C₁₉H₁₄O₃ | Triclinic | P-1 | Not specified | rsc.org |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgresearchgate.net This method partitions crystal space into regions where the electron distribution of a pro-molecule dominates the electron density of the pro-crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact.

While a specific Hirshfeld analysis for the parent this compound is not detailed in the available literature, analyses of closely related diaroylnaphthalene compounds provide insight into the interactions that govern their crystal packing. For example, in the Hirshfeld surface analysis of 2-hydroxy-7-methoxy-1,8-bis(2,4,6-trichlorobenzoyl)naphthalene, the surface is dominated by Cl···H/H···Cl contacts (31.0%), followed by C···H/H···C (14.8%), H···H (14.0%), and O···H/H···O (12.8%) contacts. iucr.org Red spots on the d_norm map highlight the closest contacts, which correspond to the key intermolecular interactions stabilizing the structure. iucr.orgresearchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area. iucr.orgnih.gov For a hypothetical this compound crystal, such an analysis would be expected to highlight the importance of H···H, C···H/H···C, and O···H/H···O contacts, quantitatively confirming the role of the van der Waals forces and C–H···O hydrogen bonds in the crystal packing. nih.gov This technique allows for a detailed deconstruction of the crystal's interaction landscape, confirming the qualitative assignments from structural analysis.

Applications and Functional Derivatives of 1 Benzoylnaphthalene

Role in Material Science

Derivatives of 1-benzoylnaphthalene serve as critical building blocks for high-performance polymers and structured crystalline materials. The inherent rigidity and aromatic nature of the naphthalene (B1677914) core contribute to exceptional thermal stability and unique molecular packing behaviors.

Aromatic polyimides (PIs) are a class of high-performance polymers renowned for their outstanding thermal stability, mechanical strength, and chemical resistance. aidic.it The incorporation of naphthalene-containing monomers, derived from this compound, into the polymer backbone has been shown to significantly enhance these properties.

Researchers have synthesized novel diamine monomers, such as 2,6-bis(m-aminophenoxy) benzoyl naphthalene, to produce a series of new polyimides. aidic.itresearchgate.net These polymers are typically prepared through a two-step process involving the creation of a poly(amic acid) intermediate followed by thermal imidization. aidic.itresearchgate.net The introduction of the rigid and bulky naphthalene unit into the polyimide structure results in materials with superior performance characteristics compared to conventional polyimides. aidic.it

For instance, polyimide films modified with a naphthalene-containing diamine monomer, 4,4'-(2,6-naphthalenediyl)bis[benzenamine] (NADA), demonstrated a 5% thermal weight loss temperature (Td5%) as high as 569 °C and a glass transition temperature (Tg) of 381 °C. mdpi.com These materials also exhibited excellent mechanical strength, with a tensile strength of 96.41 MPa and a modulus of elasticity of 2.45 GPa. mdpi.com Similarly, polyimides synthesized from 2,6-bis(m-aminophenoxy) benzoyl naphthalene showed high tensile strengths ranging from 34.95 to 55.59 MPa and Young's modulus between 897 and 1090 MPa, confirming their status as strong, robust materials. aidic.it

Table 1: Thermal and Mechanical Properties of Naphthalene-Containing Polyimides

| Property | PI with NADA Monomer mdpi.com | PI with 2,6-bis(m-aminophenoxy) benzoyl naphthalene aidic.it | High-Performance CPIs nih.gov |

|---|---|---|---|

| Glass Transition Temp. (Tg) | 381 °C | 181-196 °C | 342–382 °C |

| 5% Weight Loss Temp. (Td5%) | 569 °C | 400-425 °C (10% loss) | 542–552 °C |

| Tensile Strength | 96.41 MPa | 34.95–55.59 MPa | up to 136 MPa |

| Young's Modulus | 2.45 GPa | 897–1090 MPa | up to 4.4 GPa |

The molecular geometry of this compound derivatives plays a crucial role in their solid-state packing, often leading to the formation of ordered columnar structures. nih.goviucr.org X-ray crystallography studies on compounds such as 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene reveal a non-coplanar arrangement where the aroyl group is twisted almost perpendicularly to the naphthalene ring system. nih.goviucr.org

This specific conformation prevents planar stacking and instead promotes an arrangement where molecules stack along an axis, forming columns. nih.gov These columns are primarily held together by weak van der Waals interactions. nih.goviucr.org In some homologues, C–H⋯O=C hydrogen bonds also contribute to the dense packing of molecules within the columns. nih.goviucr.org The propensity of this compound homologues to self-assemble into these columnar arrays is a significant feature for designing materials with anisotropic properties, such as those used in electronics or optics. nih.govaps.org

The naphthalene core is a well-known chromophore that forms the basis of many luminescent materials. mdpi.comacademie-sciences.fr Derivatives of this compound can serve as precursors for designing advanced fluorescent and phosphorescent materials, including those with applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. researchgate.netfudan.edu.cn

For example, naphthalimide derivatives, which can be conceptually derived from the naphthalene skeleton of this compound, are used to create dyes with long-wavelength emission and high photostability. rsc.orgrsc.org By functionalizing the naphthalene ring system, it is possible to tune the photophysical properties, such as absorption and emission wavelengths, quantum yields, and excited-state lifetimes. nih.govnih.gov The synthesis of molecules like 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) derivatives, which are highly fluorescent, showcases the utility of the naphthalene unit as a foundation for luminescent compounds. mdpi.com The development of piezochromic luminescent materials based on naphthalimide–cyanostilbene structures further highlights the potential of naphthalene-based precursors in creating "smart" materials that respond to external stimuli. rsc.org

Formation of Columnar Structures in Crystals

Catalytic Applications of this compound Derivatives

The structural features of this compound, particularly the potential for axial chirality arising from restricted rotation around the C-C bond between the naphthalene and benzoyl groups, make its derivatives attractive candidates for use in asymmetric catalysis.

Axially chiral biaryl ligands, such as BINOL and its derivatives, are among the most powerful tools in asymmetric synthesis, providing high enantioselectivity in a wide range of reactions. These C2-symmetric diol ligands have been successfully employed in Diels-Alder reactions, carbonyl additions, Michael additions, imine aldol (B89426) reactions, and aziridinations.

Derivatives of this compound can be designed to possess similar atropisomeric chirality. By introducing appropriate functional groups, these molecules can act as chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Diels-Alder Reaction: Chiral Lewis acid catalysts prepared from biaryl ligands like VAPOL (a vaulted BINOL derivative) have proven highly effective in asymmetric Diels-Alder reactions, yielding products with excellent stereoselectivity. rsc.org A properly functionalized this compound derivative could serve as a novel ligand for a Lewis acid, controlling the facial selectivity of the diene or dienophile. wiley-vch.demdpi.com

Imine Aldol Reaction: The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation. numberanalytics.comwikipedia.org Vaulted biaryl ligands (VANOL and VAPOL) are effective in catalytic asymmetric imine aldol reactions. Chiral ligands based on this compound could be applied in similar organocatalytic or metal-catalyzed aldol-type reactions to produce enantioenriched β-amino carbonyl compounds. researchgate.netmdpi.com

Aziridination: Chiral aziridines are valuable synthetic intermediates. clockss.orgnih.gov Asymmetric aziridination reactions have been developed using catalysts derived from vaulted biaryl ligands and borate (B1201080) sources. wiley-vch.de These reactions produce optically active aziridines with high yields and selectivities. A chiral this compound ligand could be employed to achieve similar transformations, providing access to new chiral building blocks. nih.govmdpi.com

In recent years, chiral Brønsted acids have emerged as powerful organocatalysts for a variety of enantioselective transformations. ruepinglab.comnih.gov Among the most successful are phosphoric acids derived from the axially chiral BINOL scaffold. nih.govnih.gov These catalysts operate by activating substrates through hydrogen bonding, often with exceptional levels of stereocontrol. rsc.org

Following this design principle, a chiral, atropisomeric this compound derivative could be functionalized with a phosphoric acid group. Such a molecule would be a novel chiral Brønsted acid. The steric and electronic properties of the benzoyl and naphthalene groups would define a unique chiral pocket, potentially enabling high enantioselectivity in reactions such as hydrocyanations, Mannich reactions, and cycloadditions. nih.govrsc.org The phosphoric acid derivative of the related vaulted ligand VAPOL has already been shown to be an effective chiral Brønsted acid catalyst, supporting the viability of this approach.

Nanocatalyst Development

While this compound is not typically a primary component for the direct fabrication of nanocatalysts, it plays a role in synthetic methodologies that utilize nanocatalysis. Research has demonstrated the synthesis of this compound through reactions facilitated by advanced nanocatalysts. For instance, a palladium(0) complex immobilized on magnetic Fe3O4 nanoparticles has been successfully employed as a recyclable nanocatalyst for carbonylative Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov In this context, the nanocatalyst facilitates the efficient formation of diaryl ketones, with this compound being one of the synthesized products. nih.gov

The use of such nanocatalysts offers significant advantages, including high efficiency, stability, and the ability to be easily separated from the reaction mixture via magnetic means, which aligns with the principles of green chemistry. nih.gov The involvement of this compound in these advanced catalytic systems highlights its place within modern synthetic chemistry, where nanocatalysts are crucial for creating complex molecules under mild conditions. nih.gov

| Catalyst System | Reaction Type | Role of this compound | Reference |

| Palladium(0) complex on Fe3O4 Nanoparticles | Carbonylative Suzuki-Miyaura Coupling | Product | nih.gov |

Precursors in Synthesis of Other Complex Organic Molecules

This compound is a valuable intermediate in the multi-step synthesis of more complex and commercially significant organic compounds.

This compound is a documented precursor in the manufacturing of Vat Yellow 4 (C.I. 59100), a type of anthraquinone (B42736) dyestuff. Current time information in Bangalore, IN. One of the established synthetic routes to produce Vat Yellow 4 involves the benzoylation of this compound, which is then followed by a ring-closure reaction. nih.govCurrent time information in Bangalore, IN. This process ultimately forms the dibenzo[b,def]chrysene-7,14-dione structure of the dye.

Another related pathway involves the initial synthesis of 1,5-dibenzoylnaphthalene, which can also be derived from naphthalene. This intermediate then undergoes a ring closure in the presence of an aluminum chloride melt to yield Vat Yellow 4. smolecule.comgoogle.com The purity and yield of the final dye product are highly dependent on the reaction conditions and the quality of the precursors, including this compound and its derivatives. smolecule.com

The structure of this compound makes it an archetypal diaryl ketone and a building block for creating a wider array of similar structures. As demonstrated in nanocatalytic reactions, it can be synthesized as a target molecule. nih.govnih.gov Furthermore, the chemical modification of this compound itself can lead to other functionalized diaryl and heteroaryl ketones. These classes of compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties. The synthesis of such derivatives can be achieved through various organic reactions that modify either the naphthalene or the phenyl ring of the this compound molecule.

Synthesis of Vat Dyes (e.g., Vat Yellow 4)

Photophysical Applications

The electronic structure of this compound gives rise to interesting photophysical properties, particularly its ability to phosphoresce.

This compound has been a subject of phosphorescence studies, which investigate the emission of light from its triplet excited state. Research has explored the characteristics of its lowest excited triplet state (T1). Studies have shown that the phosphorescence spectra of this compound are dependent on the viscosity of the medium it is in. researchgate.net This sensitivity to the local environment makes it a useful probe for studying the properties of materials like polymer matrices.

The phosphorescence behavior is linked to the nature of the lowest triplet state, which can be either n,π* or π,π* in character. In this compound, the character of this state influences its photophysical properties, such as its phosphorescence lifetime. These fundamental studies are important for the development of luminescent materials and for understanding the photochemical processes in aromatic carbonyl compounds. tandfonline.com

| Compound | Phenomenon Studied | Key Finding | Reference |

| This compound | Phosphorescence | Viscosity-dependent phosphorescence spectra | researchgate.net |

| This compound | Excited States | Investigation of the lowest excited triplet state |

常见问题

Q. What experimental methodologies are recommended for synthesizing 1-Benzoylnaphthalene with high purity, and how should purity be validated?

Methodological Answer:

- Synthesis Design : Use Friedel-Crafts acylation, where naphthalene reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize stoichiometry (e.g., 1:1.2 molar ratio of naphthalene to benzoyl chloride) and reaction time (typically 4–6 hours under anhydrous conditions) to minimize byproducts.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water system) to isolate the product.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity using ¹H/¹³C NMR (compare peaks to reference spectra) and FT-IR (C=O stretch at ~1680 cm⁻¹). Document all steps in the experimental section, adhering to reproducibility guidelines .

Q. How should researchers design in vitro toxicity studies for this compound to assess systemic effects?

Methodological Answer:

- Cell Models : Use human hepatocyte (e.g., HepG2) and lung epithelial (e.g., A549) cell lines to evaluate hepatic and respiratory effects. Include a negative control (solvent-only) and positive control (e.g., naphthalene).

- Exposure Parameters : Test a dose range (e.g., 1–100 µM) over 24–72 hours. Assess endpoints like cell viability (MTT assay), oxidative stress (ROS detection), and apoptosis (caspase-3 activity).

- Data Reporting : Follow toxicological screening frameworks (e.g., ATSDR’s stepwise approach for health outcomes), ensuring all measured outcomes (e.g., cytotoxicity, metabolic disruption) are explicitly reported to minimize bias .

Q. What analytical techniques are optimal for characterizing this compound’s environmental presence in soil and water samples?

Methodological Answer:

- Extraction : Use solid-phase extraction (SPE) for water matrices (C18 cartridges) and Soxhlet extraction for soil (dichloromethane as solvent).

- Quantification : Apply GC-MS (electron ionization, m/z 198 for molecular ion) with internal standards (e.g., deuterated naphthalene). For HPLC, use a UV detector (λ = 254 nm) with a retention time comparison to certified standards.

- Quality Control : Include spike-recovery tests (70–120% acceptable range) and replicate analyses to ensure precision. Reference EPA Method 610 for multi-component validation .

Advanced Research Questions

Q. How can conflicting data from toxicological studies on this compound’s hepatotoxicity be systematically resolved?

Methodological Answer:

- Data Harmonization : Conduct a meta-analysis using PRISMA guidelines. Categorize studies by dose, exposure duration, and model system (e.g., in vitro vs. rodent).

- Risk of Bias Assessment : Apply tools from ATSDR’s toxicological profiles (e.g., Table C-7 for animal studies), evaluating randomization, blinding, and outcome reporting. Exclude studies with "Very Low" confidence ratings (e.g., non-randomized dosing) .

- Mechanistic Reconciliation : Compare molecular pathways (e.g., CYP450 metabolism) across studies. Use transcriptomics (RNA-seq) to identify dose-dependent gene expression changes that may explain discrepancies .

Q. What strategies are effective for assessing the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Persistence Studies : Conduct aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) using activated sludge or soil microcosms. Measure half-life (t₁/₂) via LC-MS/MS.

- Degradation Products : Identify metabolites using high-resolution LC-QTOF-MS. For photodegradation, simulate UV exposure (λ = 300–400 nm) and track intermediates.

- Partitioning Behavior : Determine log Kow (octanol-water coefficient) via shake-flask method and soil adsorption coefficient (Kd) using batch equilibrium tests .

Q. How should researchers evaluate the risk of bias in experimental animal studies investigating this compound’s renal effects?

Methodological Answer:

- Study Appraisal : Use ATSDR’s risk-of-bias questionnaire (Table C-7). Key criteria include dose randomization, allocation concealment, and blinding of outcome assessors.

- Confidence Rating : Classify studies as "High" confidence only if all four criteria (e.g., complete outcome data, no selective reporting) are met. Flag studies with unaccounted confounding variables (e.g., coexposure to other toxins).

- Evidence Synthesis : Integrate results from high-confidence studies using GRADE criteria, prioritizing dose-response consistency across species (e.g., rat vs. mouse) .

Q. What methodologies are recommended for elucidating the metabolic activation of this compound in mammalian systems?

Methodological Answer:

- In Vitro Metabolism : Incubate this compound with liver microsomes (human/rat) and NADPH cofactor. Monitor metabolite formation via UPLC-MS.

- Enzyme Inhibition : Use chemical inhibitors (e.g., ketoconazole for CYP3A4) or recombinant CYP isoforms to identify primary metabolic pathways.

- Reactive Intermediate Trapping : Add glutathione (GSH) to microsomal incubations and detect GSH adducts using neutral loss scanning (m/z 129). Correlate findings with in vivo toxicity data (e.g., urinary biomarkers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。